2-((3-Methoxybenzyl)oxy)isoindoline-1,3-dione
Overview
Description
“2-((3-Methoxybenzyl)oxy)isoindoline-1,3-dione” is a compound that belongs to the family of isoindolines . Isoindolines are an important family of compounds present in a wide array of bioactive molecules . They have been the focus of much research due to their presence in many synthetic compounds, natural products, and bioactive small molecules .
Synthesis Analysis
Isoindolines and their derivatives can be synthesized using various pathways . A green synthesis technique for isoindolines/dioxoisoindolines has been developed, which involves simple heating and relatively quick solventless reactions . These compounds are derived from analogs of important biogenic amines .Chemical Reactions Analysis
Isoindoline derivatives, including “this compound”, can undergo various chemical reactions . They have been tested in silico (on the human dopamine receptor D2) to predict their affinities and some pharmacokinetic parameters .Scientific Research Applications
Crystallography and Molecular Structure
Studies have revealed detailed crystallographic analyses of derivatives of 2-((3-Methoxybenzyl)oxy)isoindoline-1,3-dione, emphasizing the importance of intermolecular interactions such as hydrogen bonding and π–π stacking. These interactions are key to understanding the compound's structural properties and potential for forming polymorphs with different crystalline structures (Warzecha, Lex, & Griesbeck, 2006); (Takahashi, 2012). These studies provide a foundation for further research into the material properties and potential applications of this compound in fields such as organic electronics or photonics.
Antimicrobial Activity and DNA Interaction
Research into organotin(IV) complexes with derivatives of this compound demonstrates potential antimicrobial properties and interactions with DNA. These complexes exhibit not only antimicrobial activity but also bind avidly to CT-DNA, suggesting applications in the development of new therapeutic agents or in the study of DNA interactions (Prasad et al., 2010).
Synthetic Methodologies
In synthetic chemistry, derivatives of this compound have been synthesized through various reactions, indicating the compound's versatility as a building block for complex organic molecules. These synthetic approaches highlight the potential for creating novel compounds with tailored properties for specific applications (Xiaoguang & Du-lin, 2005); (Hou et al., 2007).
Biological and Medicinal Chemistry
The compound and its derivatives have been studied for their biological activities, including as potential inhibitors of AChE, an enzyme involved in Alzheimer's disease. This highlights the compound's relevance in medicinal chemistry for developing new therapeutics (Andrade-Jorge et al., 2018).
Materials Science
In materials science, derivatives of this compound have been synthesized and characterized for their photophysical and thermal properties, indicating potential applications in optoelectronic devices. These studies demonstrate the compound's utility in developing materials with desirable electronic and optical properties (Mane, Katagi, & Melavanki, 2019).
Mechanism of Action
Target of Action
The primary targets of 2-((3-Methoxybenzyl)oxy)isoindoline-1,3-dione are the dopamine receptors , specifically the D2 and D3 receptors . These receptors play a crucial role in the nervous system, regulating mood, reward, and motor control.
Mode of Action
This compound interacts with its targets by binding to the dopamine receptors. This interaction results in modulation of the receptors, which can lead to changes in neurotransmission . The compound has been suggested to have potential applications as antipsychotic agents due to this interaction .
Biochemical Pathways
The compound affects the dopaminergic pathways in the brain. By modulating the activity of dopamine receptors, it can influence the release and reuptake of dopamine, a key neurotransmitter involved in reward and motivation . Additionally, it has been suggested that the compound may inhibit β-amyloid protein aggregation, indicating a potential capacity in the treatment of Alzheimer’s disease .
Result of Action
Safety and Hazards
Future Directions
The future directions of research on isoindoline derivatives, including “2-((3-Methoxybenzyl)oxy)isoindoline-1,3-dione”, could involve further exploration of their synthesis, chemical reactions, and potential bioactive properties . Their potential application as antipsychotic agents and in the treatment of Alzheimer’s disease could also be explored .
Properties
IUPAC Name |
2-[(3-methoxyphenyl)methoxy]isoindole-1,3-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO4/c1-20-12-6-4-5-11(9-12)10-21-17-15(18)13-7-2-3-8-14(13)16(17)19/h2-9H,10H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WJEHZEZBVJEHQP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CON2C(=O)C3=CC=CC=C3C2=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001204138 | |
Record name | 2-[(3-Methoxyphenyl)methoxy]-1H-isoindole-1,3(2H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001204138 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2014-60-0 | |
Record name | 2-[(3-Methoxyphenyl)methoxy]-1H-isoindole-1,3(2H)-dione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2014-60-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-[(3-Methoxyphenyl)methoxy]-1H-isoindole-1,3(2H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001204138 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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